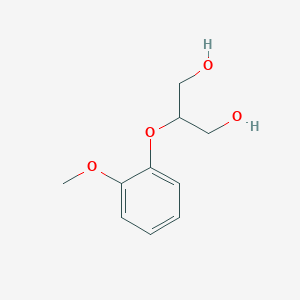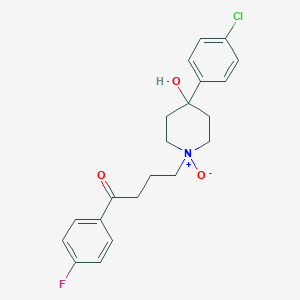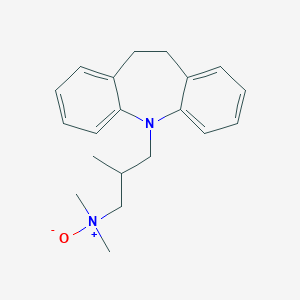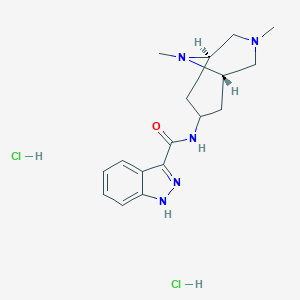
N,N-二甲基-L-苯丙氨酸
描述
N,N-Dimethyl-L-phenylalanine is commonly used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers . It can also be used in the total synthesis of (?)-paliurine E and almazole D .
Synthesis Analysis
The synthesis of N,N-Dimethyl-L-phenylalanine has been discussed in several studies . For instance, it has been used in the enzymatic synthesis of N-methyl-l-phenylalanine . Another study discussed the enantioselective synthesis of a phenylalanine library with various alkyl groups on the aromatic ring through enantioselective catalytic hydrogenation reaction .Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-L-phenylalanine can be analyzed using various tools and databases . For instance, the NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for viewing the structure .Chemical Reactions Analysis
N,N-Dimethyl-L-phenylalanine is involved in several chemical reactions. For example, it is used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers . It can also be used in the total synthesis of (?)-paliurine E and almazole D .Physical And Chemical Properties Analysis
N,N-Dimethyl-L-phenylalanine has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in the ChemSpider database .科学研究应用
代谢研究:已经研究了N,N-二甲基-L-苯丙氨酸的代谢及其对生长的影响。例如,Carter和Handler(1939年)在大鼠中探讨了苯丙氨酸N-烷基衍生物的代谢,指出N,N-二甲基苯丙氨酸衍生物不支持大鼠的生长(Carter & Handler, 1939)。
苯丙氨酸生物合成:Ding等人(2016年)的研究集中在改善L-苯丙氨酸的生产,该物质用于食品和药物,通过在体系中研究大肠杆菌中的苯丙氨酸生物合成途径(Ding et al., 2016)。
构象分析:Purushotham等人(2012年)进行了对L-苯丙氨酸及其离子化对应物的各种构象的计算研究,分析非键合相互作用,如氢键和π-π相互作用(Purushotham et al., 2012)。
合成研究:Ikutani(1968年)报告了中性氨基酸N,N-二甲基衍生物的合成,包括L-苯丙氨酸及其相应的N-氧化物(Ikutani, 1968)。
酶研究:Viergutz等人(2003年)探讨了N,N-二甲基-L-苯丙氨酸作为苯丙氨酸氨基裂解酶酶活性的底物或抑制剂的作用(Viergutz et al., 2003)。
生化分析:Thórólfsson等人(2002年)研究了人类苯丙氨酸羟化酶的结合和结构域组织,包括L-苯丙氨酸对酶的结构和功能的影响(Thórólfsson等人,2002年)。
安全和危害
N,N-Dimethyl-L-phenylalanine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, wearing protective gloves/eye protection/face protection, and rinsing eyes cautiously with water for several minutes after contact .
作用机制
Target of Action
It is commonly used to prepare cu(ii)-l-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers .
Mode of Action
Its role in the preparation of cu(ii)-l-amino acid complex suggests that it may interact with copper ions and other amino acids to facilitate the resolution of enantiomers .
Result of Action
N,N-Dimethyl-L-phenylalanine is used in the total synthesis of (−)-paliurine E and almazole D .
属性
IUPAC Name |
(2S)-2-(dimethylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGIQTACRLIOHC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-L-phenylalanine | |
CAS RN |
17469-89-5 | |
| Record name | N,N-Dimethyl-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N,N-Dimethyl-L-phenylalanine in current research?
A1: N,N-Dimethyl-L-phenylalanine is primarily employed as a chiral ligand in ligand-exchange chromatography (LEC). [, , ] This technique is particularly useful for separating enantiomers of various compounds, especially underivatized α-amino acids. []
Q2: How does N,N-Dimethyl-L-phenylalanine contribute to enantiomeric separation in LEC?
A2: N,N-Dimethyl-L-phenylalanine forms a complex with copper(II) ions. [, , , ] This complex acts as a chiral selector by creating diastereomeric complexes with enantiomers in the mobile phase. [, ] These diastereomeric complexes exhibit different affinities for the stationary phase, leading to their separation.
Q3: What factors influence the effectiveness of N,N-Dimethyl-L-phenylalanine in enantiomeric separations?
A3: Several factors impact the performance of N,N-Dimethyl-L-phenylalanine in LEC. These include the concentration of the N,N-Dimethyl-L-phenylalanine-copper(II) complex, the type of organic modifier used in the mobile phase, column temperature, and the specific enantiomers being separated. [, , , ]
Q4: Are there alternative chiral ligands to N,N-Dimethyl-L-phenylalanine for LEC?
A4: Yes, other chiral ligands like L-proline, L-hydroxyproline, and L-phenylalanine are also used in LEC. [, ] The choice of the optimal ligand depends on factors like the target enantiomers and desired separation efficiency.
Q5: Beyond LEC, has N,N-Dimethyl-L-phenylalanine been explored in other research areas?
A5: While predominantly used in LEC, N,N-Dimethyl-L-phenylalanine has been investigated in other contexts. One study explored the reactivity of molybdenum pentachloride (MoCl5) with various amino acids, including N,N-Dimethyl-L-phenylalanine. [] This reaction led to the formation of α-amino-acylchloride complexes, providing insights into the coordination chemistry of molybdenum. []
Q6: Is there any information available on the toxicity or environmental impact of N,N-Dimethyl-L-phenylalanine?
A6: The provided research articles primarily focus on the applications of N,N-Dimethyl-L-phenylalanine in analytical chemistry, specifically for enantiomeric separations. [, , , , , ] Consequently, these papers do not offer detailed information regarding its toxicity, environmental impact, or potential long-term effects. Further research is needed to assess these aspects comprehensively.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)







